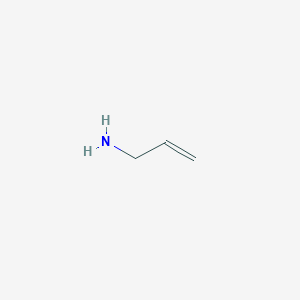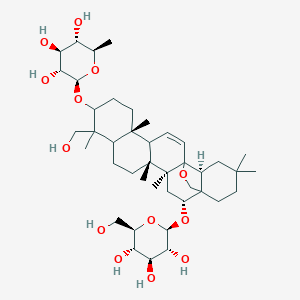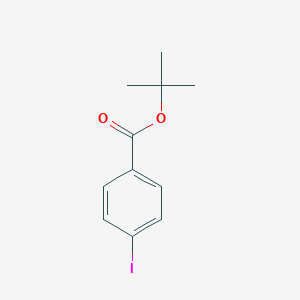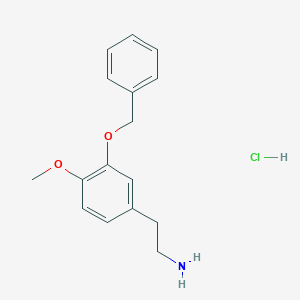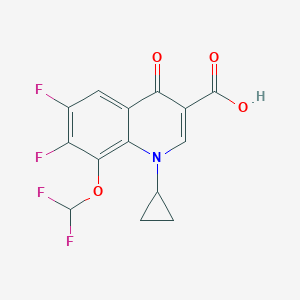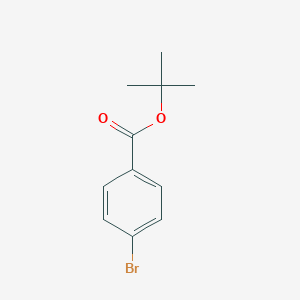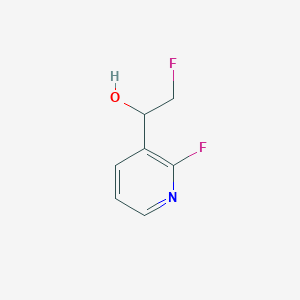
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 2-Fluoro-3-(2-hydroxyethyl)pyridine and is a derivative of pyridine.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to have anti-microbial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential therapeutic agent. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol involves the reaction of 2-bromo-3-fluoropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propiedades
Número CAS |
145005-31-8 |
|---|---|
Nombre del producto |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol |
Fórmula molecular |
C7H7F2NO |
Peso molecular |
159.13 g/mol |
Nombre IUPAC |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2 |
Clave InChI |
LTPBAFGOGUNYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
SMILES canónico |
C1=CC(=C(N=C1)F)C(CF)O |
Sinónimos |
3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
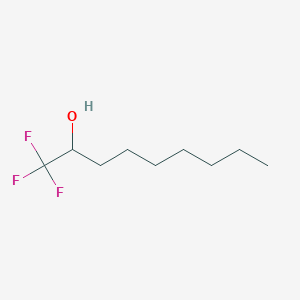
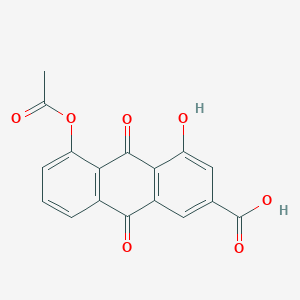
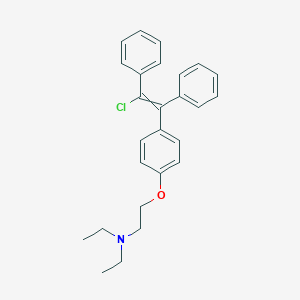
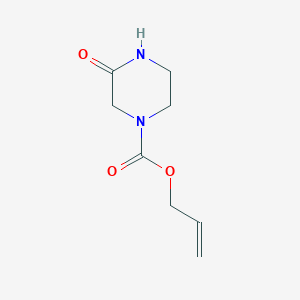
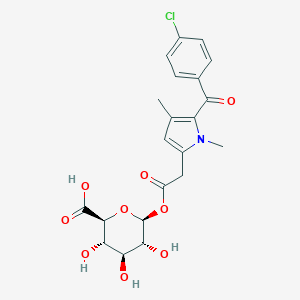
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
